猪脊髓蛋白

科学研究应用

猪黄酮具有广泛的科学研究应用:

化学: 它被用作黄烷酮及其化学性质研究中的参考化合物。

生物学: 猪黄酮因其对生物系统的抗氧化和抗炎作用而被研究.

作用机制

猪黄酮通过各种分子靶点和途径发挥其作用:

抗氧化活性: 它清除自由基并通过向活性氧物种供氢原子来减少氧化应激。

抗炎活性: 猪黄酮抑制核因子-κB和丝裂原活化蛋白激酶通路的活化,减少促炎细胞因子的产生.

强心作用: 它通过调节钙离子通道和改善心肌收缩力来增强心脏功能.

准备方法

合成路线和反应条件

猪黄酮可以通过提取黄檀树皮来合成。 提取过程通常涉及使用乙醇或甲醇等溶剂来分离黄烷酮类化合物 . 然后通过色谱技术对提取的化合物进行纯化,以获得高纯度的猪黄酮 .

工业生产方法

猪黄酮的工业生产涉及从黄檀树皮中大规模提取。该过程包括收获树皮、干燥树皮,然后进行溶剂提取。 提取物经过进一步的纯化步骤,包括结晶和色谱,以达到所需的纯度水平 .

化学反应分析

反应类型

猪黄酮会发生各种化学反应,包括:

氧化: 猪黄酮可以被氧化成不同的氧化产物。

还原: 还原反应可以将猪黄酮转化为其还原形式。

取代: 取代反应可以在黄烷酮结构的特定位置发生。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和亲核试剂等试剂,在受控条件下进行。

主要生成产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生各种氧化的衍生物,而还原可以产生猪黄酮的还原形式 .

相似化合物的比较

猪黄酮由于其特定的生物活性及其分子结构而在黄烷酮类化合物中是独一无二的。类似化合物包括:

柚皮素: 另一种具有抗氧化和抗炎特性的黄烷酮。

橙皮素: 以其心血管益处和抗氧化活性而闻名。

木犀草素: 一种具有强抗炎和抗癌特性的黄酮类化合物.

属性

IUPAC Name |

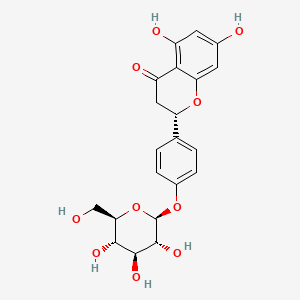

(2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDSYIXRWHRPMN-SFTVRKLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230942 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-36-0 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081202360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

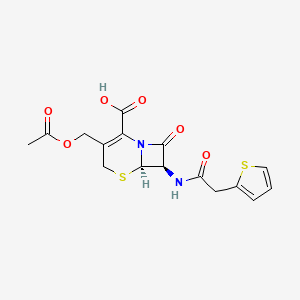

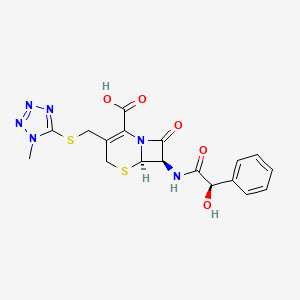

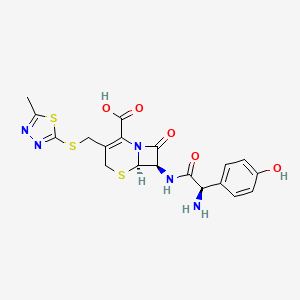

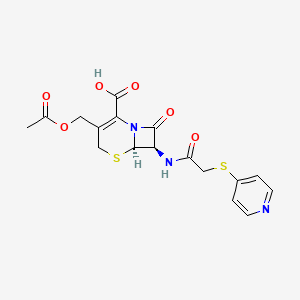

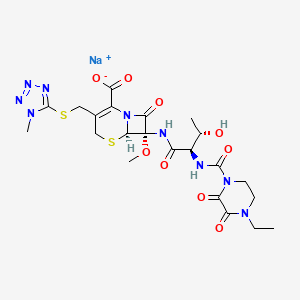

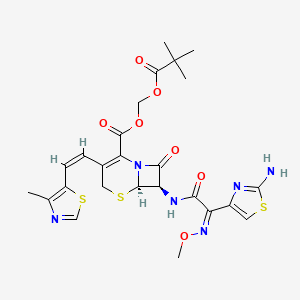

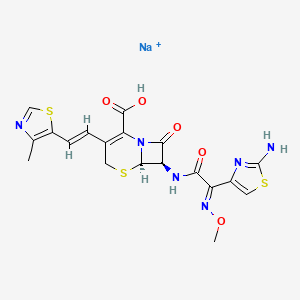

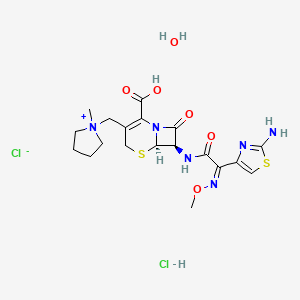

Feasible Synthetic Routes

Q1: What is choerospondin and where is it found?

A1: Choerospondin is a flavanone glycoside, specifically a 5,7-dihydroxyflavanone-4'-β-D-glucoside. It was first isolated from the bark of Choerospondias axillaris []. It has since been found in other plant species, including Magnolia officinalis leaves [], Glycyrrhiza extract [], and Cynomorium songaricum [].

Q2: What is the structure of choerospondin?

A2: Choerospondin consists of a naringenin aglycone (5,7-dihydroxyflavanone) with a β-D-glucose sugar moiety attached at the 4' position.

Q3: Has choerospondin demonstrated any biological activity?

A3: Yes, studies have shown that choerospondin exhibits antioxidant activity. In a study using a high-performance liquid chromatography (HPLC) online scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical activity assay, choerospondin isolated from Glycyrrhiza extract demonstrated radical scavenging activity [].

Q4: Are there any studies on the potential applications of choerospondin?

A4: While research on choerospondin is still in its early stages, one study investigated the multiple bioactivities of choerospondin extracted from the blossom of Citrus aurantium L. Var. Amara engl. This research explored its anti-inflammation and anti-atherosclerosis action pathways [].

Q5: Are there any known glycosyltransferases that can catalyze the formation of choerospondin?

A5: Yes, a recent study identified a flavonoid glycosyltransferase from Carthamus tinctorius, named CtUGT49, which can catalyze the formation of choerospondin from naringenin chalcone []. This enzyme exhibits substrate versatility and can also catalyze the formation of other flavonoid glycosides.

Q6: What analytical techniques are used to identify and characterize choerospondin?

A6: Choerospondin is typically isolated and purified using various chromatographic techniques, including MCI gel, silica gel, and Sephadex LH-20 column chromatography []. Structural elucidation is achieved through a combination of spectroscopic methods, including but not limited to, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。